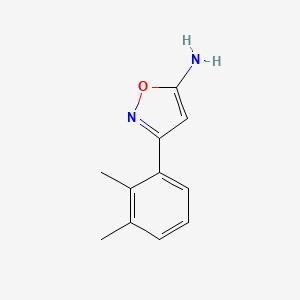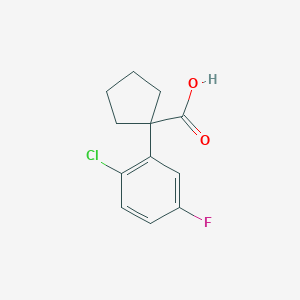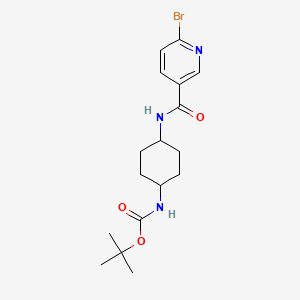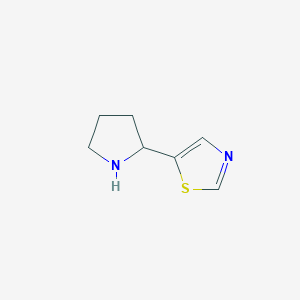
3-(4-phenoxyphenyl)Azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-phenoxyphenyl)Azetidine is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(4-phenoxyphenyl)Azetidine, can be achieved through various methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors.
Radical Strain-Release Photocatalysis: This method involves the use of an organic photosensitizer to control the energy-transfer process with sulfonyl imines, leading to the formation of azetidines from azabicyclo[1.1.0]butanes.
Nucleophilic Substitution and Cycloaddition: Azetidines can also be prepared by nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions.
Industrial Production Methods
Industrial production of azetidines often involves scalable methods such as cyclization and photocatalytic processes. These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-phenoxyphenyl)Azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into other functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(4-phenoxyphenyl)Azetidine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(4-phenoxyphenyl)Azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions. This reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen heterocycles commonly found in many natural products and pharmaceuticals.
Uniqueness
3-(4-phenoxyphenyl)Azetidine is unique due to its four-membered ring structure, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
3-(4-phenoxyphenyl)azetidine |
InChI |
InChI=1S/C15H15NO/c1-2-4-14(5-3-1)17-15-8-6-12(7-9-15)13-10-16-11-13/h1-9,13,16H,10-11H2 |
Clé InChI |
HZCKZZDQBXLLBQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)



![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)







![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)

